2-Tert-butyl-10H-phenothiazine
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Overview
Description
2-Tert-butyl-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound with a wide range of applications in various fields such as chemistry, biology, and medicine. The addition of a tert-butyl group at the 2-position enhances its chemical properties, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-10H-phenothiazine typically involves the cyclization of 2-substituted diphenyl sulfides. Another approach involves the use of 2-bromo-3-methoxynaphthalene and 2-bromo-9,10-dimesityl-3-methoxyanthracene with thiourea .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent phenothiazine structure.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Tert-butyl-10H-phenothiazine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Tert-butyl-10H-phenothiazine involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective redox catalyst. It can also interact with biological molecules through π-π stacking and hydrogen bonding, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Tert-butyl-10H-phenothiazine include:
Phenothiazine: The parent compound with a simpler structure.
2-Bromo-10H-phenothiazine: A halogenated derivative with different reactivity.
10H-Phenothiazine-5-oxide: An oxidized form with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which enhances its stability and reactivity. This modification allows for more diverse applications and improved performance in various chemical and biological processes .
Properties
CAS No. |
61174-12-7 |
---|---|
Molecular Formula |
C16H17NS |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
2-tert-butyl-10H-phenothiazine |
InChI |
InChI=1S/C16H17NS/c1-16(2,3)11-8-9-15-13(10-11)17-12-6-4-5-7-14(12)18-15/h4-10,17H,1-3H3 |
InChI Key |
GNVZUWGRRNRRJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 |
Origin of Product |
United States |
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